Cadmium titanium trioxide
CAS No.: 12014-14-1
Cat. No.: VC0080888
Molecular Formula: CdO3Ti
Molecular Weight: 208.278
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 12014-14-1 |
---|---|
Molecular Formula | CdO3Ti |
Molecular Weight | 208.278 |
IUPAC Name | cadmium(2+);oxygen(2-);titanium(4+) |
Standard InChI | InChI=1S/Cd.3O.Ti/q+2;3*-2;+4 |
Standard InChI Key | NRQMCDBSHBOGBX-UHFFFAOYSA-N |
SMILES | [O-2].[O-2].[O-2].[Ti+4].[Cd+2] |
Introduction
Basic Information and Chemical Properties
Cadmium titanium trioxide is an inorganic compound comprising cadmium, titanium, and oxygen in a defined stoichiometric ratio. It belongs to the family of mixed metal oxides with properties distinct from its constituent simple oxides.
Chemical Identity and Physical Properties
The fundamental chemical and physical properties of cadmium titanium trioxide are summarized in Table 1:
Table 1: Basic Properties of Cadmium Titanium Trioxide
Property | Value |
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Chemical Formula | CdTiO3 |
CAS Number | 12014-14-1 |
Molecular Weight | 208.28 g/mol |
Synonyms | Cadmium titanate(IV), Cadmium titanate, Cadmium titanium oxide |
Hydrogen Bond Acceptor Count | 3 |
Topological Polar Surface Area | 3 Ų |
Heavy Atom Count | 5 |
Covalently-Bonded Unit Count | 5 |
The compound consists of cadmium in the +2 oxidation state and titanium in the +4 oxidation state, combined with oxygen anions . This oxidation state distribution has been confirmed through X-ray photoelectron spectroscopy (XPS) studies, which show characteristic binding energies for Cd²⁺ at 407.6 and 414.3 eV (with spin-orbit splitting of ~6.7 eV) and for Ti⁴⁺ at 460.8 and 466.4 eV (with spin-orbit splitting of ~5.6 eV) .
Regulatory Status
Under the European REACH (Registration, Evaluation, Authorization and Restriction of Chemicals) regulations, cadmium titanium trioxide is listed as a restricted substance, indicating potential hazards associated with its use . This classification primarily stems from the presence of cadmium, which is known to have toxic properties.
Crystalline Structure and Polymorphism
One of the most intriguing aspects of cadmium titanium trioxide is its structural polymorphism – the ability to exist in multiple crystalline forms depending on synthesis conditions and temperature.
Major Crystal Phases
Cadmium titanium trioxide exhibits two major structural phases:
Table 2: Crystal Phases of Cadmium Titanium Trioxide
The ilmenite phase features a rhombohedral structure with lattice parameters aR = 5.8075(2) Å and αR = 53.72(2)°. In this structure, alternating layers of edge-sharing CdO6 and TiO6 octahedra are arranged along the111R direction with a 1:1 long-range ordering pattern . This phase typically contains two molecules per unit cell (Z = 2).
The perovskite phase adopts an orthorhombic structure at room temperature. When cooled below approximately 85K, this phase undergoes a ferroelectric transition to a polar orthorhombic structure .
Novel Hexagonal Phase
The composition of this new phase has been confirmed to maintain the CdTiO3 stoichiometry with the expected oxidation states of the constituent elements. Upon thermal treatment, this phase transforms to the ilmenite structure at 700°C and further to the perovskite structure at 1050°C .
Synthesis Methods and Preparation Techniques
Several synthetic routes have been developed for producing cadmium titanium trioxide, each resulting in materials with different characteristics and properties.
Hydrothermal Synthesis
Hydrothermal synthesis has emerged as a prominent method for preparing cadmium titanium trioxide with controlled morphology and crystalline phase. This approach typically involves:
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Preparation of precursor solutions containing cadmium and titanium sources
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Reaction in an autoclave under elevated temperature and pressure
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Post-synthesis treatments such as washing, drying, and optional annealing
Other Synthesis Approaches
Alternative methods for synthesizing cadmium titanium trioxide include:
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Solid-state reactions involving high-temperature calcination of mixed oxide precursors
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Chemical bath deposition techniques, particularly for thin films or heterostructures
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High-energy ball milling, which has been shown to produce nearly spherical particles with a mean diameter of approximately 118 nm
Each synthesis method can yield materials with different morphologies, particle sizes, and crystalline phases, allowing researchers to tailor the properties of CdTiO3 for specific applications.
Electronic and Ferroelectric Properties
The electronic structure and associated properties of cadmium titanium trioxide have been extensively studied, revealing interesting ferroelectric behavior and dielectric characteristics.
Ferroelectric Behavior
Unlike the structurally similar calcium titanate (CaTiO3), which maintains a paraelectric state at all temperatures, cadmium titanium trioxide exhibits ferroelectric phase transitions at low temperatures. This difference has been investigated through first-principles calculations of phonon dispersions .
The fundamental difference between CdTiO3 and CaTiO3 lies in their phonon structures. Ferroelectric CdTiO3 shows soft mode phonons at the Γ point in its room temperature phase (orthorhombic Pnma), whereas CaTiO3 shows no such soft modes . These soft modes are crucial for ferroelectric behavior as they indicate lattice instabilities that lead to spontaneous polarization.
The ferroelectric phase transition in CdTiO3 occurs at approximately 85K, where the material transitions from the paraelectric orthorhombic Pnma phase to a ferroelectric phase. First-principles calculations have identified two potential ferroelectric phases: Pna21 and P21ma, with the former being energetically favored as the ground state .
Pressure and Strain Effects
First-principles calculations have revealed that the ferroelectric properties of cadmium titanium trioxide are highly sensitive to pressure and strain:
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Compressive strain: A 2% compression of the crystal lattice suppresses all soft modes, stabilizing the paraelectric Pnma phase and preventing ferroelectric transitions
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Tensile strain: A 2% expansion of the lattice enhances the soft modes and can potentially stabilize additional ferroelectric phases such as P21ma
This pressure sensitivity suggests that the ferroelectric properties of CdTiO3 could potentially be tuned through strain engineering, offering opportunities for materials design in electronic applications.
Dielectric Properties
Studies on the infrared complex dielectric function of ilmenite-type cadmium titanium trioxide have provided insights into its electronic structure and optical properties . The calculated Born effective charges for Ti (+7.8) and O (-6.1) along the polarization direction are significantly larger than their formal charges, indicating a strong polarizability and contributing to the material's dielectric response .
The spontaneous polarization calculated from these Born effective charges is approximately 0.28 C/m², which aligns well with experimental measurements . This relatively large polarization underlies the ferroelectric behavior of CdTiO3 and suggests potential applications in electronic devices.
Characterization Techniques and Research Findings
Multiple analytical techniques have been employed to investigate the structural, morphological, and electronic properties of cadmium titanium trioxide.
X-ray Diffraction Studies
X-ray diffraction (XRD) has been crucial for identifying and characterizing the different crystalline phases of cadmium titanium trioxide. Le Bail refinement of XRD patterns has confirmed the rhombohedral space group R-3 for the ilmenite phase and has allowed precise determination of lattice parameters .
XRD analysis has also been used to track phase transformations during thermal treatment, such as the transition from the new hexagonal phase to the ilmenite phase at 700°C and further to the perovskite phase at 1050°C .
Electron Microscopy and Spectroscopy
Scanning electron microscopy (SEM) has revealed that high-energy ball milling synthesis can produce nearly spherical CdTiO3 particles with diameters ranging from 40 to 280 nm, with a mean particle size of approximately 118 nm .
X-ray photoelectron spectroscopy (XPS) has confirmed the oxidation states of Cd²⁺ and Ti⁴⁺ in CdTiO3, showing characteristic binding energies and spin-orbit splitting patterns. XPS studies have also revealed the presence of surface species including adsorbed OH groups .
Computational Studies
First-principles calculations based on density functional theory (DFT) have provided valuable insights into the electronic structure, phonon dynamics, and ferroelectric properties of cadmium titanium trioxide .
These computational studies have:
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Explained the difference in ferroelectric behavior between CdTiO3 and CaTiO3
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Identified the soft mode phonons responsible for ferroelectric transitions
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Predicted the effects of pressure and strain on phase stability
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Calculated the spontaneous polarization and Born effective charges
The agreement between computational predictions and experimental observations underscores the power of theoretical approaches in understanding and predicting the properties of complex materials like CdTiO3.
Future Research Perspectives and Challenges
Research on cadmium titanium trioxide continues to evolve, with several promising directions and challenges ahead.
Expanding Fundamental Understanding
Further fundamental research is needed to fully understand:
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The detailed structural characteristics of the newly discovered hexagonal phase
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The mechanisms of phase transitions between different crystal structures
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The effects of doping and substitution on the properties of CdTiO3
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The surface chemistry and interfacial properties in composite materials
Bridging the Gap to Applications
Converting the promising research findings into practical applications requires addressing several challenges:
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Scaling up synthesis methods while maintaining precise control over structure and properties
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Improving the stability and durability of CdTiO3-based materials under operational conditions
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Enhancing the performance of composite materials through optimized design
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Developing cost-effective manufacturing processes for potential commercial products
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